molecular formula C9H12N4S B1435190 3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile CAS No. 1803592-90-6

3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile

Cat. No. B1435190
M. Wt: 208.29 g/mol
InChI Key: BVFBJODHCIYRQL-UHFFFAOYSA-N
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Description

3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile, also known as MPTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

    Scientific Field: Proteomics Research

    • Application : The compound 3-methyl-5-(piperazin-1-ylcarbonyl)-1,2-oxazole hydrochloride is used in proteomics research .

    Scientific Field: Pharmacology

    • Application : Indole derivatives, which may include similar compounds to “3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile”, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Method of Application : These compounds are typically synthesized and then tested in vitro for their biological activity .
    • Results or Outcomes : The results vary depending on the specific derivative and biological activity being tested. For example, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

    Scientific Field: Neuropharmacology

    • Application : A series of piperazin-1-yl substituted unfused heterobiaryls, which may include similar compounds to “3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile”, was synthesized as ligands of the 5-HT7 receptors .
    • Method of Application : These compounds are synthesized and their binding affinity to the 5-HT7 receptors is tested .
    • Results or Outcomes : The goal of this project was to elucidate the structural features that affect the 5-HT7 binding affinity of this class of compounds .

    Scientific Field: Antiviral Research

    • Application : Certain indole derivatives, which may include similar compounds, have shown inhibitory activity against influenza A and Coxsackie B4 virus .
    • Method of Application : These compounds are synthesized and then tested in vitro for their antiviral activity .
    • Results or Outcomes : The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

    Scientific Field: Cancer Research

    • Application : The compound 3-((4-(3,4-dichlorobenzyl)piperazin-1-yl)methyl)-1H-indole has shown potential against cancer cell lines .
    • Method of Application : The cytotoxicity of the compound was tested on three cell lines: human liver (HUH7), breast (MCF7), and colon (HCT116) .
    • Results or Outcomes : The most potent compound against cancer cell lines was 3-((4-(3,4-dichlorobenzyl)piperazin-1-yl)methyl)-1H-indole .

    Scientific Field: Antimicrobial Research

    • Application : Indole derivatives, which may include similar compounds, have shown antimicrobial activity .
    • Method of Application : These compounds are synthesized and then tested in vitro for their antimicrobial activity .
    • Results or Outcomes : The results vary depending on the specific derivative and microbial strain being tested .

    Scientific Field: Antidiabetic Research

    • Application : Certain indole derivatives have shown antidiabetic activity .
    • Method of Application : These compounds are typically synthesized and then tested in vitro for their antidiabetic activity .
    • Results or Outcomes : The results vary depending on the specific derivative and model of diabetes being used .

    Scientific Field: Antimalarial Research

    • Application : Indole derivatives have shown antimalarial activity .
    • Method of Application : These compounds are synthesized and then tested in vitro for their antimalarial activity .
    • Results or Outcomes : The results vary depending on the specific derivative and strain of malaria being tested .

properties

IUPAC Name

3-methyl-5-piperazin-1-yl-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4S/c1-7-8(6-10)9(14-12-7)13-4-2-11-3-5-13/h11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFBJODHCIYRQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C#N)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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